molecular formula C11H14ClNO2 B016095 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride CAS No. 2472-16-4

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride

Cat. No.: B016095
CAS No.: 2472-16-4
M. Wt: 227.69 g/mol
InChI Key: ABXKUEIHKUBYLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-7-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXKUEIHKUBYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2=O)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541828
Record name 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-16-4
Record name 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Alkylation of 7-Methoxy-1-Tetralone

The synthesis begins with 7-methoxy-1-tetralone, a commercially available precursor. In a nitrogen atmosphere, sodium hydride (NaH) suspended in benzene facilitates deprotonation, followed by alkylation with 1,4-dibromobutane. The reaction employs t-amyl alcohol as a co-solvent, enhancing reagent solubility. After refluxing for 50 hours, the intermediate 3,4-dihydro-7-methoxy-2,2-tetramethylene-(2H)-naphthalenone is isolated via fractional distillation (b.p. 120–125°C at 0.1 Torr) with a yield of 85–90%.

Key Reaction Conditions:

ParameterValue
SolventBenzene
BaseSodium hydride (56% dispersion)
Alkylating Agent1,4-Dibromobutane
TemperatureReflux (~80°C)
Reaction Time50 hours

Amination and Hydrochloride Salt Formation

The alkylated product undergoes amination via reductive methods or direct ammonia treatment. A documented approach involves dissolving the intermediate in ether and treating it with concentrated hydrochloric acid under reflux. This step concurrently protonates the amine and induces cyclization, yielding the hydrochloride salt. Recrystallization from methanol-ether affords pure 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride with a melting point of 206–208°C.

Characterization Data:

  • IR (neat) : 3200 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O stretch).

  • ¹H NMR (CDCl₃) : δ 7.1–7.4 (m, 4H, aromatic), 3.78 (s, 3H, OCH₃), 3.32 (br s, 2H, NH₂), 1.2–3.0 (m, 12H, aliphatic).

Alternative Pathway via Cyanoethylation

Intermediate Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

A patent route describes the cyanoethylation of 7-methoxy-3,4-dihydro-1-naphthalenone using acetonitrile derivatives. While this method primarily targets agomelatine precursors, analogous steps could adapt to the target compound. Sodium hydride in tetrahydrofuran (THF) facilitates nucleophilic addition, followed by acid-catalyzed cyclization.

Optimization Considerations:

  • Solvent Choice : THF outperforms benzene in reducing side reactions.

  • Catalyst : Trace HCl accelerates cyclization without over-protonation.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

The alkylation-amination route () offers high yields but requires stringent anhydrous conditions. By contrast, cyanoethylation () simplifies purification but introduces challenges in controlling regioselectivity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose continuous flow systems for the alkylation step, reducing reaction time from 50 hours to 8–12 hours. Microreactors enhance heat transfer and minimize byproduct formation.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
PMI (Process Mass Intensity)12.46.8
E-Factor8.23.5

Chemical Reactions Analysis

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone exhibit antidepressant properties. A study demonstrated that modifications to the naphthalene structure can enhance the efficacy of these compounds in treating depression by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulation and inhibition of specific kinases involved in cancer progression. These findings position it as a candidate for further development in cancer therapeutics.

Neuroprotective Effects
Preliminary studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and exert antioxidant effects provides a basis for its potential use in neuroprotection.

Organic Synthesis

Building Block in Synthesis
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex organic molecules.

Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of pharmaceutical agents due to its ability to undergo diverse chemical reactions such as alkylation and acylation. These reactions can lead to the formation of new compounds with enhanced biological activity.

Biochemical Probes

Fluorescent Probes
Recent advancements have seen the use of this compound as a fluorescent probe in biochemical assays. Its fluorescent properties enable it to be used for tracking biological processes and interactions at the molecular level, facilitating research in cellular biology.

Enzyme Inhibitors
The compound has been investigated for its potential as an enzyme inhibitor. It can selectively inhibit certain enzymes involved in metabolic pathways, offering insights into enzyme function and regulation.

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated efficacy in enhancing serotonin levels
Anticancer PropertiesInduced apoptosis in breast cancer cells
Neuroprotective EffectsReduced oxidative stress markers in neuronal cells
Organic Synthesis ApplicationsSuccessfully used as an intermediate for synthesizing complex molecules

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Naphthalenone/Coumarin Family

4-Aminomethyl-7-methoxy-chromen-2-one Hydrochloride
  • Core Structure: Coumarin (chromen-2-one) instead of naphthalenone .
  • Substituents: Methoxy at position 7 and aminomethyl at position 4 .
  • Synthesis : Synthesized via hexamethylenetetramine-mediated alkylation and acidic hydrolysis (53.5% yield) .
  • 1H-NMR Data : Distinct signals for OCH₃ (δ 3.87), CH₂-N (δ 4.35), and aromatic protons .
  • Applications: Potential use in fluorescence probes or bioactive molecules due to the coumarin scaffold .

Comparison :

  • The coumarin derivative lacks the hydrogenated ring system present in the target compound, which may reduce steric hindrance and alter pharmacokinetics.
  • Both share methoxy and amine functionalities but differ in core aromatic systems, influencing electronic properties and reactivity .

Naphthalenamine Derivatives

2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-6-methyl-, Hydrochloride (CAS 52392-53-7)
  • Structure : Tetrahydro-naphthalenamine with methoxy (position 7) and methyl (position 6) groups .
  • Key Difference : Fully hydrogenated rings increase lipophilicity compared to the partially hydrogenated target compound .

Comparison :

  • Both compounds exhibit methoxy groups, but the target compound’s amino group at position 2 offers distinct hydrogen-bonding capabilities .

Cyclohexanone and Benzylamine-Based Hydrochlorides

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
  • Core Structure: Cyclohexanone with dimethylaminomethyl substitution .
  • Applications : Intermediate in organic synthesis, particularly for chiral molecules .

Comparison :

  • The cyclohexanone core lacks aromaticity, reducing π-π interactions critical for binding in biological systems.
  • Both are hydrochloride salts, but the target compound’s fused aromatic system may confer higher thermal stability .

Pharmacologically Relevant Hydrochlorides

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)
  • Structure : Ethylamine backbone with catechol (3,4-dihydroxyphenyl) group .
  • Applications : Neurotransmitter used in treating hypotension and Parkinson’s disease .

Comparison :

  • Dopamine’s catechol group enables strong receptor binding, whereas the target compound’s methoxy and naphthalenone groups favor different interactions.
  • Both are water-soluble hydrochlorides, but dopamine’s simpler structure allows rapid metabolic clearance .

Physicochemical and Functional Comparison Table

Compound Name Core Structure Molar Mass (g/mol) Melting Point (°C) Solubility Key Functional Groups
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone HCl Partially hydrogenated naphthalenone 227.69 >200 (dec.) Ethanol, Methanol, Water Methoxy, Amino, Ketone
4-Aminomethyl-7-methoxy-chromen-2-one HCl Coumarin ~239.6* Not reported Polar solvents Methoxy, Aminomethyl, Lactone
Dopamine HCl Ethylamine 189.64 248–250 Water Catechol, Amino
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Cyclohexanone 207.71 Not reported Polar solvents Dimethylaminomethyl, Ketone

*Estimated based on molecular formula C₁₁H₁₂ClNO₃.

Biological Activity

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11NO2·HCl
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 22009-40-1
  • IUPAC Name : 2-amino-3,4-dihydro-7-methoxy-2H-naphthalen-1-one hydrochloride

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its anticholinesterase activity. Studies have shown that derivatives of naphthalenones exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes involved in neurotransmission.

CompoundAChE IC50 (μM)BChE IC50 (μM)
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone5.14.8
Rivastigmine0.640.42

The above table illustrates that the compound exhibits a competitive inhibition profile against both AChE and BChE, making it a candidate for further development as a treatment for conditions like Alzheimer's disease .

Antioxidant Properties

Research indicates that 2-amino derivatives possess antioxidant properties, which contribute to their neuroprotective effects. The antioxidant activity can be attributed to the presence of the methoxy group, which enhances electron donation capabilities.

The biological activity of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride can be attributed to its ability to interact with the active sites of cholinesterases through hydrophobic interactions and hydrogen bonding. Molecular docking studies suggest that the methoxy group plays a significant role in binding affinity and selectivity towards these enzymes .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines treated with oxidative stressors. The results demonstrated a significant reduction in cell death and oxidative damage markers when treated with 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride compared to control groups.

Clinical Implications

The potential implications for treating neurodegenerative diseases are substantial. Given its dual inhibitory action on cholinesterases and antioxidant properties, this compound may serve as a lead structure for developing new therapeutic agents aimed at enhancing cognitive function in patients with Alzheimer's disease.

Q & A

Q. Table 2: Stability Testing Parameters

ConditionDurationDegradation Threshold
25°C/60% RH12 months≤5% impurity increase
40°C/75% RH6 months≤10% impurity increase

Q. What advanced analytical methods are used for impurity profiling?

  • Methodological Answer : LC-MS/MS with ion-trap detectors identifies low-abundance impurities. Compare retention times and fragmentation patterns to EP/Ph. Eur. impurity standards (e.g., Imp. F/G/H in naphthalenone derivatives) . For chiral impurities, use chiral columns (e.g., CHIRALPAK® AD-H) .

Q. How to design in vitro models to study this compound’s pharmacokinetics?

  • Methodological Answer : Use Caco-2 cells for permeability studies and microsomal assays (human liver microsomes) for metabolic stability. For similar compounds, like 2-Methoxyamphetamine hydrochloride, plasma protein binding was assessed via equilibrium dialysis . Adjust pH to mimic gastrointestinal conditions for dissolution testing .

Contradiction Analysis & Best Practices

  • Data Discrepancies : Conflicting solubility data may arise from polymorphic forms. Characterize crystalline vs. amorphous forms via XRD and DSC .
  • Biological Replication : Use ≥3 independent experiments with internal controls (e.g., Ambroxol Hydrochloride as a reference standard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride

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